![molecular formula C25H27N3O2 B14139705 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 893693-04-4](/img/structure/B14139705.png)
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an acetamide group, a diazenyl group, and a trimethylphenoxy group, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves multiple steps. One common method includes the diazotization of 2-methylphenylamine followed by coupling with 2-methyl-4-aminophenol. The resulting intermediate is then reacted with 2,4,6-trimethylphenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the diazenyl group, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines .
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .
Medicine
Its interactions with biological targets can lead to the discovery of new therapeutic agents .
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .
作用机制
The mechanism of action of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
Disperse Yellow 3: Similar in structure but lacks the trimethylphenoxy group.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of the diazenyl group.
Uniqueness
The uniqueness of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- lies in its combination of functional groups. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields .
属性
CAS 编号 |
893693-04-4 |
|---|---|
分子式 |
C25H27N3O2 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H27N3O2/c1-16-12-19(4)25(20(5)13-16)30-15-24(29)26-22-11-10-21(14-18(22)3)27-28-23-9-7-6-8-17(23)2/h6-14H,15H2,1-5H3,(H,26,29) |
InChI 键 |
ONQDHAOENFVWBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


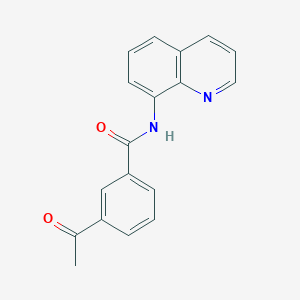
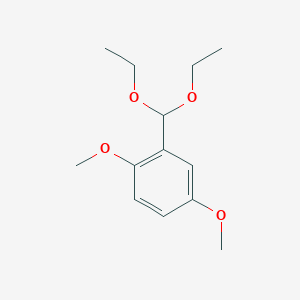
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
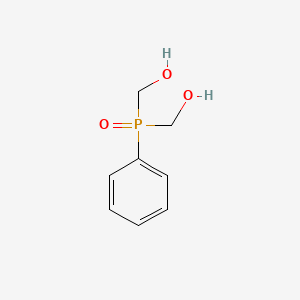
![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)
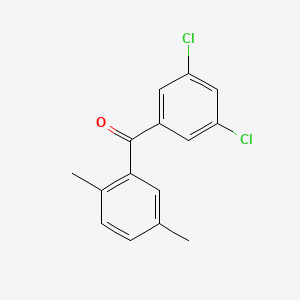
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
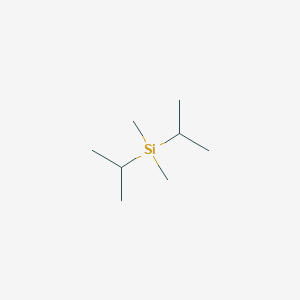
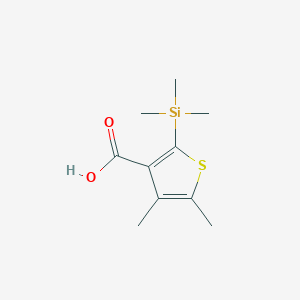
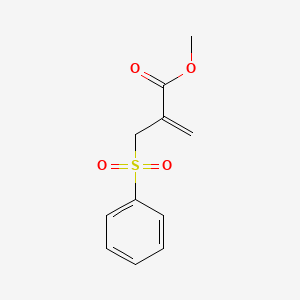
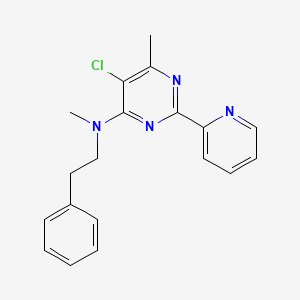
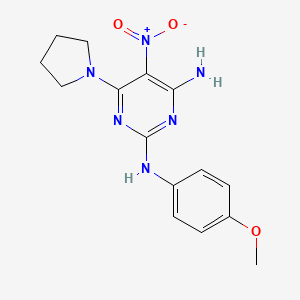
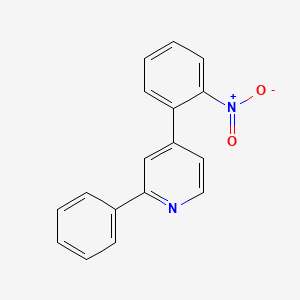
![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
